An In-depth Technical Guide to the Physical Properties of 1-Cyclobutylpiperidin-4-amine Dihydrochloride
An In-depth Technical Guide to the Physical Properties of 1-Cyclobutylpiperidin-4-amine Dihydrochloride
Introduction: The Significance of a Comprehensive Physicochemical Profile
In the landscape of modern drug discovery and development, small molecules containing the piperidine scaffold are of paramount importance.[1] The piperidine ring is a prevalent structural motif found in numerous pharmaceuticals, valued for its ability to impart favorable properties such as improved solubility and metabolic stability. 1-Cyclobutylpiperidin-4-amine dihydrochloride is a functionalized piperidine derivative that serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its potential applications span various therapeutic areas, including the development of novel histamine H3 receptor inverse agonists and N-type calcium channel blockers.[2][3][4]
As a dihydrochloride salt, the physical properties of this compound are fundamentally linked to its performance in both synthetic and physiological environments. The presence of two hydrochloride moieties significantly influences its solubility, stability, and hygroscopicity—key parameters that dictate its handling, formulation, and ultimate bioavailability.
This technical guide provides a comprehensive framework for the characterization of 1-Cyclobutylpiperidin-4-amine dihydrochloride. It is designed not merely to list properties, but to explain the causality behind the necessary experimental investigations. By grounding our approach in established regulatory and scientific standards, we present a self-validating system for analysis, ensuring that the data generated is robust, reliable, and directly applicable to drug development workflows.
Part 1: Core Compound Identity and Properties
A foundational understanding begins with the compound's basic structural and chemical information. This data serves as the starting point for all subsequent experimental design.
Chemical Structure and Formula
The molecule consists of a piperidine ring substituted at the 1-position with a cyclobutyl group and at the 4-position with an amine group. As a dihydrochloride salt, both the tertiary amine of the piperidine ring and the primary exocyclic amine are protonated.
Caption: 2D Structure of 1-Cyclobutylpiperidin-4-amine Dihydrochloride.
Summary of Core Properties
The following table summarizes the fundamental physicochemical properties derived from available data and computational models.
| Property | Value | Source |
| CAS Number | 1176419-57-0 | [Lead Sciences][5] |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [Lead Sciences][5] |
| Molecular Weight | 227.17 g/mol | [Lead Sciences][5] |
| Appearance | White to Off-White Crystalline Solid | Expected for amine hydrochloride salts |
| Melting Point (°C) | To Be Determined (TBD) | See Protocol 2.1 |
| Aqueous Solubility | TBD (Expected to be high) | See Protocol 2.2 |
| Hygroscopicity | TBD | See Protocol 2.3 |
Part 2: Experimental Protocols for Physicochemical Characterization
The following sections detail the methodologies for determining the critical physical properties of 1-Cyclobutylpiperidin-4-amine dihydrochloride. The rationale behind each experimental choice is explained to provide context for its importance in a drug development setting.
Protocol: Melting Point Determination
Causality: The melting point is a crucial indicator of a compound's purity. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad or depressed range can indicate the presence of impurities or residual solvent. For a salt, the melting point is often a decomposition temperature, which is also a critical stability indicator.
Methodology (Capillary Method):
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Sample Preparation: Finely powder a small amount of the compound. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Prepare a second sample and heat rapidly to within 20 °C of the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol: pH-Dependent Aqueous Solubility Assessment
Causality: For an ionizable compound like a dihydrochloride amine salt, aqueous solubility is highly dependent on pH. Understanding this relationship is critical for predicting its dissolution and absorption in the variable pH environments of the gastrointestinal tract.[6] According to the Biopharmaceutics Classification System (BCS), high solubility is a key factor for favorable oral bioavailability.[7]
Methodology (Equilibrium Shake-Flask Method): This protocol is designed in accordance with WHO guidelines for biowaiver monographs.[6]
Caption: Workflow for pH-Dependent Equilibrium Solubility Determination.
Step-by-Step Procedure:
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Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values: 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Sample Addition: Add an excess amount of 1-Cyclobutylpiperidin-4-amine dihydrochloride to vials containing each buffer. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C. Agitate for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet the undissolved compound.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Reporting: Report the solubility at each pH value in mg/mL. The compound is considered "highly soluble" if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[6]
Protocol: Hygroscopicity Classification
Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8][9] For a solid API, excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting stability, shelf-life, and handling during manufacturing.[][11] This assessment is critical for determining appropriate packaging and storage conditions.
Methodology (Gravimetric Sorption Analysis): The United States Pharmacopeia (USP) provides a standardized framework for classifying hygroscopicity.[]
-
Sample Preparation: Place a precisely weighed sample (approx. 10-15 mg) into a sample pan of a Dynamic Vapor Sorption (DVS) analyzer.
-
Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% Relative Humidity, RH) at 25 °C until a stable weight is achieved. This establishes the dry reference mass.
-
Sorption Isotherm:
-
Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) at a constant temperature of 25 °C.
-
At each step, allow the sample weight to equilibrate before proceeding to the next RH level.
-
-
Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% to assess the reversibility of water uptake.
-
Data Analysis & Classification: Calculate the percentage weight gain at 80% RH relative to the initial dry weight. Classify the material based on the USP criteria:
-
Slightly hygroscopic: Increase in mass is < 2% but ≥ 0.2%.
-
Hygroscopic: Increase in mass is < 15% but ≥ 2%.
-
Very hygroscopic: Increase in mass is ≥ 15%.
-
Deliquescent: Absorbs sufficient water to dissolve.
-
Protocol: Solid-State Stability Assessment
Causality: Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature and humidity.[12][13] It is a regulatory requirement and is essential for determining the re-test period or shelf life of the drug substance.
Methodology (ICH Q1A Guideline Framework): This protocol outlines a foundational stability study.[14][15][16]
Caption: Relationship between Stability Conditions, Testing, and Outcomes.
-
Sample Packaging: Place the compound in containers that simulate the proposed commercial packaging.
-
Storage Conditions: Store samples under both long-term and accelerated stability conditions as per ICH guidelines:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples for analysis at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a suite of tests to monitor the compound's quality, including:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: HPLC analysis to determine the potency/purity of the compound.
-
Degradation Products: HPLC analysis to identify and quantify any impurities that form over time.
-
-
Evaluation: Analyze the data for trends. Significant changes in the accelerated condition can help predict long-term stability and identify potential degradation pathways.
References
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Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel... ChEMBL - EMBL-EBI. [Link][2]
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Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist... PubMed. [Link][3]
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Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis... Journal of Pharmaceutical Sciences. [Link][8]
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Characterizing the Effects of Moisture on Pharmaceutical Materials... TA Instruments. [Link]
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The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine... PubMed. [Link][4]
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(PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis... ResearchGate. [Link][9]
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Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition... ACS Publications. [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]ncbi.nlm.nih.gov/27506692/)
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